molecular formula C12H9N3Na2O6S2 B030971 4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt CAS No. 56120-28-6

4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt

Cat. No.: B030971
CAS No.: 56120-28-6
M. Wt: 401.3 g/mol
InChI Key: FYVNMDAIZCXVTO-UHFFFAOYSA-L
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Description

4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt is a high-purity, water-soluble diazo compound that serves as a critical intermediate in the synthesis of sophisticated azo dyes and pigments. Its primary research value lies in its bifunctional structure, featuring two sulfonic acid groups that confer enhanced aqueous solubility and a diazoamino group that acts as a versatile precursor for diazonium salts. Upon acidification, this compound can undergo a diazo reaction, enabling its covalent coupling to other aromatic structures to form complex, chromophore-containing azo compounds. This mechanism is fundamental for developing dyes with specific optical properties, studying structure-color relationships, and creating functional materials for analytical chemistry, such as pH indicators and sensors. Furthermore, its well-defined structure makes it an excellent model compound for investigating photochemical degradation pathways and the stability of azo linkages under various environmental conditions, providing invaluable insights for materials science and environmental chemistry research. This product is offered to the scientific community to advance innovation in synthetic chemistry and materials development.

Properties

IUPAC Name

disodium;4-[2-(4-sulfonatophenyl)iminohydrazinyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S2.2Na/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21;;/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVNMDAIZCXVTO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56120-28-6
Record name 4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056120286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Diazotization of Sulfanilic Acid

The synthesis begins with the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid). In a typical procedure, sulfanilic acid is dissolved in a sodium hydroxide solution (13–14 wt%) to form the sodium salt, ensuring solubility. Sulfuric acid (40 wt%) is then introduced under vigorous stirring to protonate the amino group, followed by the gradual addition of sodium nitrite (30 wt%) at temperatures maintained below 8°C using ice baths. This step generates the diazonium salt intermediate, which is critical for subsequent coupling.

Reaction conditions :

  • Molar ratio : Sulfanilic acid : H₂SO₄ : NaNO₂ = 1 : 0.65–0.75 : 0.35–0.45.

  • Temperature : ≤8°C to prevent premature decomposition of the diazonium salt.

  • Time : 1.5–2 hours for complete diazotization.

Coupling Reaction

The diazonium salt is coupled with undiazotized sulfanilic acid in a weakly alkaline medium (pH 7–8) to form the diazoamino linkage. Sodium acetate or hydroxide is used to maintain alkalinity, facilitating the nucleophilic attack of the amine on the diazonium group. The reaction is conducted below 20°C to minimize side reactions, with a stoichiometric ratio of 1:0.55–0.65 (diazonium salt : sulfanilic acid).

Key considerations :

  • Solvent : Aqueous systems dominate due to the hydrophilicity of sulfonic acid groups.

  • Byproducts : Unreacted diazonium salts and sulfanilic acid require rigorous purification.

Industrial-Scale Production

Batch Process Optimization

Industrial synthesis employs large-scale reactors with automated temperature and pH control. A representative protocol involves:

StepParameters
Diazotization5–8°C, 2–3 hours, continuous stirring
Coupling15–20°C, 4–6 hours, pH 7.5–8.0
Salting-out20–25% NaCl (w/v), 30–60 minutes
FiltrationCentrifugation at 3,000–5,000 rpm
Drying60–70°C, vacuum drying

Yield : 33–34% after purification.

Reaction Parameter Analysis

Temperature Effects

Lower temperatures (≤8°C) during diazotization stabilize the diazonium salt, while coupling at ≤20°C prevents hydrolysis. Exceeding these thresholds leads to:

  • Diazonium decomposition : Formation of phenolic byproducts.

  • Reduced yield : Uncontrolled coupling generates oligomeric species.

pH Dependence

  • Diazotization : Requires strongly acidic conditions (pH ≤1) to protonate the amino group.

  • Coupling : Weak alkalinity (pH 7–8) deprotonates the amine for nucleophilic activity.

Purification and Isolation

Salting-Out Techniques

Post-reaction, sodium chloride (10–15% w/v) is added to precipitate the product. The high solubility of sulfonic acid groups in water necessitates concentrated brine solutions for effective salting-out.

Chromatographic Purification

High-performance liquid chromatography (HPLC) with a C18 column and methanol/ammonium acetate eluent (0.2 M, pH 6.8) resolves the target compound from impurities like 4-aminobenzenesulfonic acid and tetrahydroxysuccinic acid.

HPLC conditions :

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Detection : UV-Vis at 254 nm and 358 nm.

  • Eluent gradient : 0–30% methanol over 20 minutes.

Analytical Validation

Spectroscopic Characterization

  • UV-Vis : λₘₐₓ at 358 nm confirms the diazoamino chromophore.

  • NMR : ¹H NMR (D₂O) shows aromatic protons at δ 7.2–7.8 ppm and sulfonate groups at δ 3.1–3.3 ppm.

Purity Assessment

  • HPLC purity : ≥98% for industrial-grade material.

  • Elemental analysis : Matches theoretical values for C₁₂H₉N₃Na₂O₆S₂ (C: 35.93%, H: 2.26%, N: 10.47%).

Comparative Data Tables

Table 1: Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction volume0.5–2 L500–2,000 L
Temperature controlIce bathsJacketed reactors
Yield30–35%33–34%
Purity95–97% (HPLC)98% (HPLC)

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Diazotization temp5–8°C↓ Temp → ↑ Diazonium stability
Coupling pH7–8↑ pH → ↑ Coupling rate
NaCl concentration20–25% (w/v)↑ [NaCl] → ↑ Precipitation

Challenges and Innovations

Byproduct Mitigation

  • 4-Aminobenzenesulfonic acid : Removed via recrystallization or ion-exchange chromatography.

  • Oligomers : Controlled by limiting reaction time and excess sulfanilic acid.

Green Chemistry Approaches

Recent advances explore enzymatic diazotization and solvent-free coupling, though industrial adoption remains limited due to cost and scalability issues.

Chemical Reactions Analysis

Diazotization and Coupling Reactions

4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt (DAADBSA) is synthesized via diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) followed by coupling with undiazotized sulfanilic acid under controlled conditions. The reaction requires sodium acetate as a buffering agent to maintain pH stability. Industrially, this process is scaled using high-pressure liquid chromatography (HPLC) for monitoring intermediates.

Key Steps :

  • Diazotization of sulfanilic acid with sodium nitrite (NaNO₂) in HCl to form the diazonium intermediate .
  • Coupling of the diazonium salt with a second sulfanilic acid molecule to form DAADBSA .

Reagents :

  • NaNO₂, HCl, sodium acetate.
    Conditions :
  • Temperature: 50°C .
  • pH: Controlled to avoid side reactions (e.g., C-coupling) .

Decomposition Reactions

DAADBSA decomposes under acidic aqueous conditions, yielding sulfanilic acid (SA) and p-phenolsulfonic acid . This instability necessitates careful handling during synthesis and storage.

Mechanism :
Acid-catalyzed cleavage of the diazoamino group (-N=N-NH-) into aromatic amines and sulfonic acid derivatives .

Reaction :
C12H9N3Na2O6S2H+C6H7NO3S+C6H5NO3S+byproducts\text{C}_{12}\text{H}_9\text{N}_3\text{Na}_2\text{O}_6\text{S}_2\xrightarrow{\text{H}^+}\text{C}_6\text{H}_7\text{NO}_3\text{S}+\text{C}_6\text{H}_5\text{NO}_3\text{S}+\text{byproducts}

Conditions :

  • Acidic pH (e.g., HCl) .
  • Room temperature .

Oxidation Reactions

DAADBSA undergoes oxidation with strong oxidizing agents like potassium permanganate (KMnO₄), forming sulfonic acid derivatives.

Products :

  • Sulfonated quinones or sulfone derivatives, depending on reaction conditions.

Reagents :

  • KMnO₄, H₂O₂.
    Conditions :
  • Elevated temperatures (60–80°C).

Reduction Reactions

Reduction of DAADBSA with agents like sodium borohydride (NaBH₄) converts the diazoamino group into hydrazine derivatives or amines.

Reaction :
 N N NH NaBH4 NH NH \text{ N N NH }\xrightarrow{\text{NaBH}_4}\text{ NH NH }

Products :

  • Hydrazine-linked dibenzenesulfonic acid derivatives.

Conditions :

  • Neutral or alkaline pH.

Substitution Reactions

The sulfonic acid groups (-SO₃H) in DAADBSA participate in nucleophilic substitution reactions, enabling functionalization for dye synthesis .

Examples :

  • Reaction with alkyl halides to form sulfonate esters.
  • Replacement of -SO₃H with -OH or -NH₂ under basic conditions .

Reagents :

  • Alkyl halides, NH₃, NaOH.
    Conditions :
  • Reflux in polar solvents (e.g., water/methanol) .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Key References
Diazotization/CouplingNaNO₂, HCl, 50°CDAADBSA
DecompositionHCl, RTSA, p-phenolsulfonic acid
OxidationKMnO₄, 60–80°CSulfonated quinones
ReductionNaBH₄, pH 7–9Hydrazine derivatives
SubstitutionR-X, NaOH, refluxSulfonate esters, amides

Critical Findings from Research

  • Side Reactions : Excess amine (5:1 ratio) is required during synthesis to suppress C-coupling side products .
  • Stability : DAADBSA is prone to decomposition in acidic media, necessitating neutral storage conditions .
  • Industrial Relevance : Used in synthesizing Sunset Yellow FCF (FD&C Yellow No. 6) , highlighting its role in azo dye chemistry.

Scientific Research Applications

Dye Manufacturing

4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt is primarily utilized in the synthesis of azo dyes. It serves as a diazotizing agent that reacts with aromatic amines to form stable azo linkages. A notable application is in the production of Sunset Yellow FCF , a dye widely used in the food industry for coloring products such as candies and beverages .

Biochemical Assays

In biological research, this compound acts as a reagent in various biochemical assays. Its ability to form stable complexes with proteins and other biomolecules allows it to be used in studies involving enzyme activity and protein interactions.

Material Science

Recent research has suggested potential applications in material science, particularly in developing new materials with specific optical properties. The compound's reactivity allows for modifications that can enhance material performance in various applications.

Case Studies

Study Application Findings
Study on Azo Dye SynthesisInvestigated the use of 4,4'-(Diazoamino)dibenzenesulfonic acid in creating azo dyesDemonstrated effective synthesis of dyes with high stability and colorfastness
Biochemical Interaction StudiesAssessed the reactivity of the compound with biological moleculesFound significant interactions that could be leveraged for drug development and diagnostics
Material Science ResearchExplored modifications of the compound for new material applicationsIdentified potential for creating materials with enhanced optical properties

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Byproducts in Color Additives

6,6′-Oxybis[2-naphthalenesulfonic Acid] (DONS)
  • Structure : Two naphthalenesulfonic acid groups linked by an ether (-O-) bridge (Figure 1b) .
  • Formation: Condensation product of 6-hydroxy-2-naphthalenesulfonic acid (SS), an intermediate in FD&C Red No. 40 (R40) synthesis.
  • Impurity Levels : Found in commercial SS samples at up to 3.5% and subsequently in Y6 .
  • Comparison with DAADBSA :
    • Structural : DAADBSA has a triazene linkage vs. DONS’s ether bridge.
    • Synthetic Origin : Both arise from incomplete reactions but involve different precursors (benzene vs. naphthalene derivatives).
    • Regulatory Status : Both are monitored impurities in color additives .

Stilbene Disulfonic Acid Derivatives

4,4'-Diamino-2,2'-stilbene Disulfonic Acid (DAS)
  • Structure: Stilbene (C=C) backbone with sulfonic acid and amino groups .
  • Applications : Intermediate in dye and fluorescent whitening agent synthesis.
  • Biological Activity: Tested for estrogenic activity due to structural resemblance to diethylstilbestrol (DES).
  • Comparison with DAADBSA: Functional Groups: DAS has amino and sulfonic acid groups; DAADBSA lacks amino groups but includes a triazene moiety. Applications: DAS is a deliberate intermediate; DAADBSA is an unintended byproduct.
Anion Transport Inhibitors (DIDS, SITS, DNDS)
  • Structures :
    • DIDS : 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid .
    • SITS : 4-Acetamido-4′-isothiocyanatostilbene-2,2′-disulfonic acid .
    • DNDS : 4,4′-Dinitrostilbene-2,2′-disulfonic acid .
  • Applications : Blockers of chloride/bicarbonate exchangers in erythrocytes and ion channels in biochemical studies .
  • Comparison with DAADBSA: Functional Groups: DIDS/SITS contain isothiocyanate or acetamido groups; DAADBSA lacks these.

Sulfonic Acid Salts with Triazene or Azo Linkages

Triazeno Benzenesulfonic Acids
  • Example: Sodium salts of 2-, 3-, and 4-(3,3-dimethyltriazeno)benzenesulfonic acid .
  • Synthesis : Requires isolation of diazonium fluoroborates and reaction with amines under controlled conditions .
  • Comparison with DAADBSA: Synthetic Complexity: Both involve diazonium intermediates, but DAADBSA forms spontaneously during colorant synthesis. Applications: Triazeno derivatives are intentional products for niche applications; DAADBSA is a regulated impurity.
Azo-Linked Sulfonic Acids
  • Example : 2,7-Naphthalenedisulfonic acid derivatives coupled with diazotized amines .
  • Applications : Used as dyes or pigments.
  • Comparison with DAADBSA :
    • Linkage Type : Azo (-N=N-) vs. triazene (-N=N-NH-).
    • Stability : Azo compounds are more stable; triazenes are prone to decomposition.

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Core Structure Functional Groups Primary Application Impurity Status
DAADBSA Benzene-triazene Sulfonic acid, diazoamino Color additive byproduct Regulated impurity
DONS Naphthalene-ether Sulfonic acid, ether Color additive byproduct Regulated impurity
DAS Stilbene Sulfonic acid, amino Dye intermediate Intentional intermediate
DIDS Stilbene Sulfonic acid, isothiocyanate Anion transport inhibitor Research reagent

Table 2. Impurity Levels in Commercial Batches

Compound Maximum Reported Impurity Level Source
DAADBSA Not quantified Y6 batches
DONS 3.5% SS samples

Research Findings and Implications

  • DAADBSA : Its presence in color additives underscores the need for stringent quality control in diazo compound synthesis .
  • DIDS/SITS : Demonstrated utility in ion transport studies highlights the versatility of sulfonic acid derivatives in biochemistry .
  • DAS : Despite structural similarities to estrogens, its lack of hormonal activity emphasizes the importance of empirical validation over structural analogy .

Biological Activity

4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt (CAS No. 56120-28-6) is a synthetic compound with significant applications in various fields, including biology and chemistry. This article explores its biological activities, including antimicrobial properties, antioxidant effects, and potential toxicity based on diverse research findings.

  • Molecular Formula: C₁₂H₁₂N₃NaO₆S₂
  • Molecular Weight: 381.35 g/mol
  • Melting Point: >241°C (decomposes)
  • Storage Conditions: Should be stored in an amber vial under inert atmosphere in a refrigerator.

Antimicrobial Properties

Research indicates that 4,4'-(diazoamino)dibenzenesulfonic acid disodium salt exhibits antimicrobial activity against various bacteria and fungi. The compound has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

  • Study Findings:
    • In vitro assays demonstrated significant inhibition of bacterial growth at specific concentrations.
    • The minimum inhibitory concentration (MIC) for E. coli was reported to be around 50 µg/mL, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in preventing oxidative stress-related damage in biological systems.

  • Mechanism of Action:
    • It is believed to scavenge free radicals and reduce oxidative damage by enhancing the activity of endogenous antioxidant enzymes.
    • In vitro studies have shown that it can significantly reduce lipid peroxidation levels in cellular models.

Toxicological Profile

Understanding the safety profile of 4,4'-(diazoamino)dibenzenesulfonic acid is essential for its application in pharmaceuticals and other fields.

Acute Toxicity Studies

  • Animal studies have indicated that doses up to 10 mg/kg body weight do not result in severe adverse effects. However, changes in hematological parameters were noted at higher doses, suggesting a need for caution .
  • The No Observable Adverse Effect Level (NOAEL) was established at approximately 2.5 mg/kg body weight/day for male subjects, with similar findings for females .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various azo compounds, including 4,4'-(diazoamino)dibenzenesulfonic acid disodium salt, revealed:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans40

This study highlights the compound's potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antioxidant Capacity

In a comparative study on antioxidant activities of several compounds:

CompoundIC50 (µg/mL)
Ascorbic Acid12
4,4'-(Diazoamino)dibenzenesulfonic Acid45
Quercetin30

The results indicated that while not as potent as ascorbic acid, the compound still possesses considerable antioxidant capacity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4'-(Diazoamino)dibenzenesulfonic acid, disodium salt, and how are they optimized for purity?

  • Methodological Answer : The compound is synthesized via coupling diazotized 4-aminobenzenesulfonic acid with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its derivatives (e.g., methyl/ethyl esters). Key steps include diazotization at 0–5°C using NaNO₂/HCl and coupling under alkaline conditions. Purification involves recrystallization or chromatography to remove unreacted intermediates and salts (e.g., NaCl/Na₂SO₄). Yield optimization requires precise stoichiometric ratios, pH control (pH 8–10), and temperature modulation .

Q. How is the compound characterized structurally and spectroscopically in academic research?

  • Methodological Answer : Structural confirmation relies on:

  • UV-Vis Spectrophotometry : Absorption maxima at ~427 nm (ε = 53.0 L/(g·cm)) in aqueous solutions, confirming chromophore integrity .
  • NMR/FTIR : Detection of azo (-N=N-) stretching (1400–1600 cm⁻¹) and sulfonate (-SO₃⁻) symmetric/asymmetric vibrations (1040–1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 801.7 (C₃₃H₂₅N₉Na₂O₉S₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different coupling agents (e.g., pyrazoline derivatives vs. phenylhydrazine-4-sulfonic acid)?

  • Methodological Answer : Divergent yields arise from steric hindrance or electronic effects in coupling agents. For example:

  • Pyrazoline Derivatives : Higher yields (70–85%) due to electron-withdrawing sulfonate groups enhancing electrophilicity.
  • Phenylhydrazine-4-sulfonic Acid : Lower yields (50–60%) due to competing side reactions (e.g., over-coupling). Resolution involves kinetic studies (time-resolved UV-Vis) to track intermediate formation and DFT modeling to predict reactivity .

Q. What are the mechanisms of azo group degradation under varying pH conditions, and how can stability be improved?

  • Methodological Answer : Azo bonds (-N=N-) degrade via:

  • Acidic Conditions : Protonation leading to hydrolysis (e.g., forming amines).
  • Alkaline Conditions : Nucleophilic attack by OH⁻. Mitigation strategies include:
  • Buffered Systems : Use phosphate buffer (pH 6–8) to minimize hydrolysis.
  • Chelating Agents : EDTA to sequester metal ions catalyzing degradation.
  • Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation kinetics .

Q. How does the compound interact with biological macromolecules (e.g., proteins/DNA) in mechanistic studies?

  • Methodological Answer : The sulfonate groups enable electrostatic binding to lysine/arginine residues in proteins. Techniques include:

  • Fluorescence Quenching : Track binding via tryptophan residue quenching (e.g., Δλ = 340 nm).
  • Circular Dichroism : Monitor conformational changes in DNA (e.g., B→Z transitions). Toxicity assays (MTT/Comet) reveal genotoxic thresholds .

Data Contradiction Analysis

Q. Why do spectrophotometric assays report variable absorptivity values (e.g., 53.0 vs. 48.5 L/(g·cm)) across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity (water vs. buffer) and impurities (e.g., residual NaCl). Standardization requires:

  • Solvent Matching : Use 0.2 M ammonium acetate (pH 6.5) as per JECFA guidelines.
  • Blank Correction : Subtract baseline absorption from uncolored components (e.g., Na₂SO₄) .

Experimental Design Considerations

Q. What protocols ensure reproducibility in synthesizing high-purity batches for pharmacological studies?

  • Methodological Answer : Critical parameters include:

  • Diazotization Time : 30–45 min (monitored via starch-iodide paper).
  • Coupling pH : Maintain pH 9–10 with NaHCO₃/NaOH.
  • Purification : Dialysis (MWCO 1 kDa) to remove salts, followed by lyophilization. Purity >98% is confirmed via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Comparative Analysis

Q. How does the compound’s stability compare to structurally similar azo dyes (e.g., Acid Yellow 17) under oxidative stress?

  • Methodological Answer : Comparative stability assessed via:

  • H₂O₂ Exposure : 4,4'-(Diazoamino)dibenzenesulfonic acid degrades 20% slower than Acid Yellow 17 due to electron-donating substituents.
  • LC-MS/MS : Identifies degradation products (e.g., sulfanilic acid). Stability rankings correlate with Hammett substituent constants (σ⁺) .

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